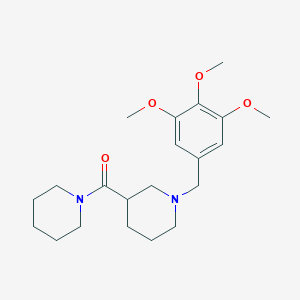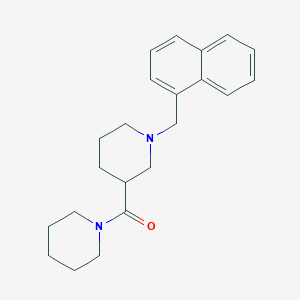
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine (CX-5461) is a small molecule drug that has been developed for the treatment of cancer. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is known to be upregulated in many cancer cells. We will also list future directions for research on this promising drug.
Mechanism of Action
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine selectively inhibits RNA polymerase I (Pol I) transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Inhibition of Pol I transcription leads to a reduction in the production of ribosomes, which are essential for protein synthesis and cell growth. This ultimately leads to cell death in cancer cells that are dependent on high levels of Pol I transcription.
Biochemical and Physiological Effects:
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to induce DNA damage and activate the p53 tumor suppressor pathway in cancer cells. In addition, 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has also been shown to inhibit the growth of tumors in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine is that it selectively targets cancer cells while sparing normal cells. This reduces the risk of toxicity to normal tissues. However, 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has also been shown to induce DNA damage in normal cells, which could limit its therapeutic potential. Another limitation of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine is that it has poor solubility, which could limit its effectiveness in vivo.
Future Directions
Future research on 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine could focus on optimizing its pharmacokinetic properties to improve its solubility and bioavailability. In addition, future research could focus on identifying biomarkers that could predict response to 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine. Finally, future research could explore the potential of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine in combination with other drugs to enhance its efficacy.
Synthesis Methods
The synthesis of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine involves a multi-step process that begins with the reaction of 1-cyclohexylpiperazine with ethyl 4-chlorobutyrate to form 1-(1-cyclohexyl-4-piperidinyl)-4-ethyl-4-chlorobutane. This intermediate is then reacted with a lithium aluminum hydride reduction to form 1-(1-cyclohexyl-4-piperidinyl)-4-ethylbutane-1,4-diol. The final step involves the reaction of this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine.
Scientific Research Applications
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to be effective in preclinical models of various types of cancer, including breast cancer, lymphoma, and leukemia. In addition, 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to be effective against cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment. 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it could be used in combination with other drugs to enhance their efficacy.
properties
Product Name |
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine |
|---|---|
Molecular Formula |
C17H33N3 |
Molecular Weight |
279.5 g/mol |
IUPAC Name |
1-(1-cyclohexylpiperidin-4-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C17H33N3/c1-2-18-12-14-20(15-13-18)17-8-10-19(11-9-17)16-6-4-3-5-7-16/h16-17H,2-15H2,1H3 |
InChI Key |
RHVKNIAGKDAQOK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)

![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)

![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)
![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)
![1-{[1-(2-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247309.png)
